4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester

Description

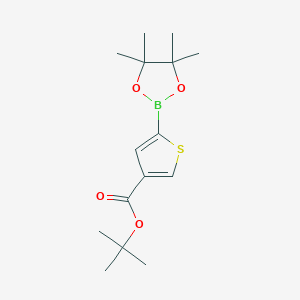

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a boronic ester derivative featuring a thiophene backbone substituted with a tert-butoxycarbonyl (Boc) group at the 4-position and a boronic acid pinacol ester moiety at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for constructing carbon-carbon bonds . The Boc group enhances steric protection and stability during reactions, making it particularly valuable in synthesizing functionalized thiophene-based polymers, ligands, and bioactive molecules .

Properties

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-11(21-9-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFEVBLDVDJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include protic solvents (e.g., water, methanol) and bases (e.g., NaOH).

Major Products Formed

Scientific Research Applications

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Material Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It is used in the synthesis of biologically active compounds and as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

5-(Diethylcarbamoyl)thiophene-2-boronic Acid Pinacol Ester (PC-1238) Substituent: Diethylcarbamoyl group at the 5-position. Applications: Primarily used in medicinal chemistry for introducing carbamate functionalities.

5-((4-Boc-piperazine)methyl)thiophene-2-boronic Acid Pinacol Ester (QA-7687)

- Substituent: Boc-protected piperazinylmethyl group at the 5-position.

- Reactivity: The bulky Boc group introduces steric hindrance, which may limit coupling efficiency but improves selectivity in multi-step syntheses.

3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester Structure: Non-aromatic, cyclic ether backbone. Reactivity: Reduced aromaticity lowers conjugation, altering electronic properties compared to thiophene derivatives. Applications: Key intermediate in natural product synthesis and drug discovery.

Comparative Data Table :

| Compound | Substituent | Electronic Effect | Stability | Key Applications |

|---|---|---|---|---|

| 4-(t-Boc)thiophene-2-boronic ester | Boc (4-position) | Electron-withdrawing | High (steric) | Conjugated polymers, ligands |

| PC-1238 | Diethylcarbamoyl (5-pos) | Electron-withdrawing | Moderate | Drug intermediates |

| QA-7687 | Boc-piperazinylmethyl | Steric hindrance | High | Bioactive molecule synthesis |

| 3,6-Dihydro-2H-pyran-4-boronic ester | Cyclic ether | Non-aromatic | Moderate | Natural product synthesis |

Catalytic Performance in Cross-Coupling Reactions

The Boc-substituted thiophene boronic ester demonstrates robust performance in Pd-catalyzed Suzuki-Miyaura reactions. For example:

- Yield : 85–95% under optimized conditions (0.1% Pd loading, K₂CO₃ base, THF/H₂O solvent) .

- Turnover Frequency (TOF): Up to 3.6 × 10⁴ h⁻¹ with reduced Pd loading (0.01%) .

In contrast:

Biological Activity

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with biological molecules, making them valuable in drug design and development.

- Chemical Name : this compound

- Molecular Formula : C15H23BO4S

- Molecular Weight : 310.22 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules, particularly those containing hydroxyl groups. This property allows it to act as an inhibitor for various enzymes, including proteases and kinases, which are critical in numerous biochemical pathways.

1. Enzyme Inhibition

Research has indicated that boronic acids can serve as effective inhibitors for serine proteases and other enzymes. For instance, studies have shown that compounds similar to 4-(t-Butoxycarbonyl)thiophene-2-boronic acid can inhibit furin, a protease involved in the processing of various proteins, including viral proteins . This inhibition can disrupt viral replication and has implications for antiviral drug development.

2. Anticancer Properties

The compound's ability to inhibit specific kinases suggests potential anticancer applications. Kinases play a pivotal role in cell signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, this compound may induce apoptosis in cancer cells or inhibit tumor growth.

Study on Kinase Inhibition

A study published in the Journal of Medicinal Chemistry explored various boronic acid derivatives for their inhibitory activity against GSK-3β, a kinase implicated in cancer and neurodegenerative diseases. The results indicated that certain modifications to the boronic acid structure enhanced inhibitory potency, with IC50 values ranging from nanomolar to micromolar concentrations . Although specific data on this compound was not provided, the trends observed suggest its potential efficacy.

Cytotoxicity Assessment

In another investigation assessing cytotoxic effects on cancer cell lines, compounds structurally related to 4-(t-Butoxycarbonyl)thiophene-2-boronic acid were evaluated for their impact on cell viability using fluorometric assays. The results indicated that many derivatives exhibited significant cytotoxicity at concentrations lower than those required for kinase inhibition, highlighting the compound's dual role as both an inhibitor and a potential therapeutic agent .

Comparative Analysis

| Compound | Molecular Weight | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | 310.22 g/mol | TBD | Enzyme Inhibition |

| Boronic Acid Derivative A | TBD | 8 | GSK-3β Inhibition |

| Boronic Acid Derivative B | TBD | 50 | Furin Inhibition |

Q & A

Q. What are the critical functional groups in 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester, and how do they influence its reactivity?

The compound contains three key groups: (1) a thiophene ring (aromatic heterocycle), (2) a boronic acid pinacol ester (enabling Suzuki-Miyaura cross-coupling), and (3) a tert-butoxycarbonyl (Boc) group (protecting amines). The thiophene provides π-conjugation, the boronic ester facilitates C–C bond formation, and the Boc group prevents unwanted nucleophilic reactions at the amino site during synthesis .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

- Step 1 : Formation of the thiophene core via methods like the Gewald reaction or Paal-Knorr synthesis.

- Step 2 : Introduction of the boronic ester via Suzuki-Miyaura coupling using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .

- Step 3 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Q. How should this compound be purified and stored to ensure stability?

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Storage requires an inert atmosphere (argon or nitrogen) and desiccated conditions (-20°C) due to the boronic ester’s sensitivity to moisture and the Boc group’s susceptibility to acidic/basic hydrolysis .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during Suzuki-Miyaura coupling with this compound?

Competing reactivity at the thiophene’s 2- vs. 5-positions can occur. To mitigate this, researchers optimize:

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in aromatic proton signals (δ 6.8–7.5 ppm) often stem from residual solvents or rotameric forms of the Boc group. Strategies include:

- Deuteration experiments (D₂O exchange) to confirm exchangeable protons.

- Variable-temperature NMR to identify dynamic rotational isomers .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- HPLC-MS : Monitors degradation products (e.g., free boronic acid or de-Boc species).

- Fluorescence quenching assays : Detect H₂O₂-mediated boronic ester oxidation, a common instability pathway .

- pH-dependent stability studies : Boc groups hydrolyze rapidly below pH 3, necessitating buffered conditions (pH 7–8) for biological assays .

Q. How does steric hindrance from the Boc group affect cross-coupling efficiency?

The bulky Boc group reduces reaction rates in sterically demanding systems (e.g., coupling with ortho-substituted aryl halides). Solutions include:

- Microwave-assisted synthesis to accelerate kinetics.

- Bulky ligands : Use of XPhos or SPhos ligands improves coupling yields .

Methodological Considerations

Q. What strategies optimize the compound’s use in multi-step syntheses of pharmaceuticals?

Q. How can researchers troubleshoot low yields in boronic ester formation?

Common issues and fixes:

- Moisture contamination : Rigorous drying of solvents (e.g., molecular sieves in THF).

- Oxidative deboronation : Addition of antioxidants (e.g., BHT) or exclusion of oxygen via Schlenk techniques .

Data-Driven Insights

Contradictions and Resolutions

- Stereochemical Outcomes : Conflicting reports on Boc group orientation during coupling may arise from computational vs. experimental models. DFT calculations (e.g., B3LYP/6-31G*) combined with NOESY NMR clarify preferred conformers .

- Reactivity vs. Stability : While the Boc group enhances solubility, it can impede coupling in sterically crowded systems. Temporary protection with smaller groups (e.g., Fmoc) is advised for such cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.